molecular formula C20H24ClN7O2 B3020065 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920185-28-0

4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No. B3020065
CAS RN: 920185-28-0
M. Wt: 429.91
InChI Key: BTDZLQKFRPZIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a triazole ring, a pyrimidine ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a piperazine ring . These rings are connected by various carbon and nitrogen atoms. The presence of these rings and the specific arrangement of atoms give the molecule its unique properties .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cells. These derivatives may interfere with cell division, induce apoptosis, or inhibit specific cancer-related enzymes. Further studies are needed to explore their mechanism of action and optimize their efficacy .

Antimicrobial Properties

The compound’s antimicrobial activity is another exciting avenue. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results indicate promising antibacterial effects, making it a potential candidate for novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Researchers have investigated the analgesic and anti-inflammatory properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds may modulate pain pathways and reduce inflammation, offering potential therapeutic options for pain management and inflammatory conditions .

Antioxidant Activity

The compound’s antioxidant potential is intriguing. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases. Further studies are needed to explore its antioxidant mechanisms and potential applications .

Enzyme Inhibition

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes are involved in various physiological processes, and their modulation could lead to therapeutic benefits. Researchers are actively investigating these interactions .

Antiviral Properties

While research is ongoing, there is interest in exploring the antiviral potential of this compound. Viral infections remain a global health challenge, and novel antiviral agents are continually sought. The compound’s structure–activity relationship may provide insights into designing effective antiviral drugs .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential uses. For instance, new synthesis methods could be developed to improve the efficiency and yield of the reaction . Additionally, further studies could be conducted to explore its potential uses in various fields, such as pharmaceuticals .

properties

IUPAC Name

4-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O2/c1-2-30-16-7-5-15(6-8-16)28-20-18(24-25-28)19(22-14-23-20)27-12-10-26(11-13-27)17(29)4-3-9-21/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDZLQKFRPZIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

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